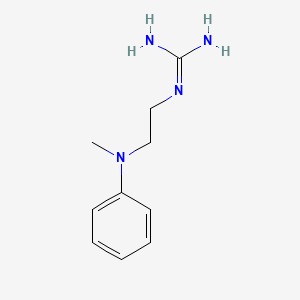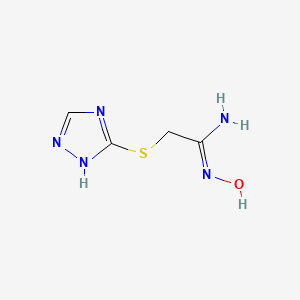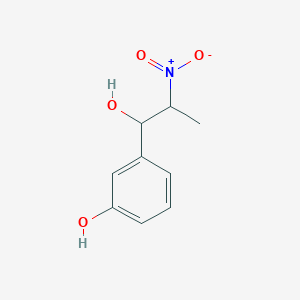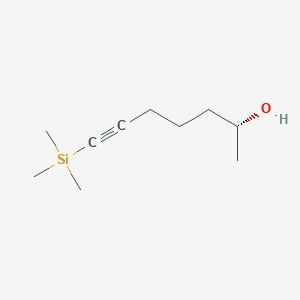
Guanidine, (2-(N-methylanilino)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, (2-(N-methylanilino)ethyl)-, is a compound that belongs to the guanidine family, which is known for its strong basicity and versatile applications in various fields. Guanidines are characterized by the presence of a functional group with the formula HNC(NH2)2. This particular compound features a guanidine moiety attached to a 2-(N-methylanilino)ethyl group, making it a unique and valuable chemical entity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of amines with carbodiimides or thioureas. For Guanidine, (2-(N-methylanilino)ethyl)-, one common synthetic route involves the reaction of N-methylaniline with a guanylating agent such as S-methylisothiourea. The reaction is usually carried out under mild conditions, often in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of guanidines often employs large-scale batch or continuous processes. The use of transition-metal-catalyzed reactions has been explored to enhance the efficiency and yield of guanidine synthesis. For instance, catalytic guanylation reactions of amines with carbodiimides have been developed to produce multisubstituted guanidines .
化学反应分析
Types of Reactions
Guanidine, (2-(N-methylanilino)ethyl)-, can undergo various types of chemical reactions, including:
Oxidation: Guanidines can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidine can yield guanidinium salts, while nucleophilic substitution can introduce various functional groups onto the guanidine structure .
科学研究应用
Guanidine, (2-(N-methylanilino)ethyl)-, has a wide range of scientific research applications:
作用机制
The mechanism of action of guanidine, (2-(N-methylanilino)ethyl)-, involves its strong basicity and ability to form hydrogen bonds. Guanidines can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The molecular targets and pathways involved include interactions with enzymes and receptors, such as aldehyde dehydrogenase and ribonuclease .
相似化合物的比较
Similar Compounds
Similar compounds to guanidine, (2-(N-methylanilino)ethyl)-, include:
N,N’-Disubstituted guanidines: These compounds have two substituents on the guanidine moiety and exhibit similar chemical properties.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines are cyclic derivatives of guanidines with unique structural features.
Uniqueness
Guanidine, (2-(N-methylanilino)ethyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various substrates and its strong basicity make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
7762-35-8 |
|---|---|
分子式 |
C10H16N4 |
分子量 |
192.26 g/mol |
IUPAC 名称 |
2-[2-(N-methylanilino)ethyl]guanidine |
InChI |
InChI=1S/C10H16N4/c1-14(8-7-13-10(11)12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H4,11,12,13) |
InChI 键 |
NNOWKRZSPSNRCP-UHFFFAOYSA-N |
规范 SMILES |
CN(CCN=C(N)N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14799738.png)
![((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B14799739.png)
![N-(2-chlorophenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14799744.png)

![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)
![N-[(E)-(3-nitrophenyl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14799761.png)
![tert-butyl (1R,13R)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate](/img/structure/B14799769.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)


![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)

![methyl (7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14799817.png)
